methyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound characterized by its thieno[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core One common approach is the cyclization of appropriate precursors under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-c]pyridine core can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems and as a potential inhibitor of specific enzymes.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate: This compound shares a similar heterocyclic structure but differs in the arrangement of atoms.
Indole derivatives: These compounds also contain a heterocyclic core and are used in various biological and medicinal applications.
Uniqueness: Methyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1135226-17-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with an acetamido and a benzyl substituent. Its molecular formula is C18H20N2O3S with a molecular weight of approximately 380.9 g/mol . The presence of the thieno and pyridine rings suggests potential interactions with various biological targets.
Biological Activity Overview
- Antioxidant Properties :
- Sirtuin Inhibition :
-
Anti-inflammatory Effects :
- Research indicates that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
Substituent | Position | Effect on Activity |
---|---|---|
Benzyl | N-7′ | Increases SIRT2 inhibition potency |
Acetamido | N-2 | Enhances solubility and bioavailability |
Thieno | Core | Essential for interaction with target proteins |
The modifications in the benzyl group significantly influence the compound's binding affinity and selectivity towards SIRT2 compared to other sirtuin isoforms .
Case Studies
-
In Vitro Studies :
- In vitro assays have demonstrated that this compound effectively inhibits SIRT2 activity in cell lines exposed to oxidative stress conditions. The results suggest a protective role against cellular damage.
-
Animal Models :
- Animal studies exploring the compound's effects on metabolic disorders have shown promising results in reducing markers of inflammation and improving metabolic profiles in models of obesity and diabetes.
Properties
IUPAC Name |
methyl 2-acetamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S.ClH/c1-12(21)19-17-16(18(22)23-2)14-8-9-20(11-15(14)24-17)10-13-6-4-3-5-7-13;/h3-7H,8-11H2,1-2H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGODGYKNGENID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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